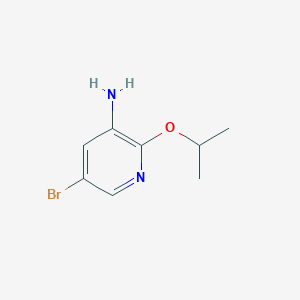
5-Bromo-2-(propan-2-yloxy)pyridin-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-2-(propan-2-yloxy)pyridin-3-amine is a chemical compound with the molecular formula C8H11BrN2O It is a derivative of pyridine, a basic heterocyclic organic compound
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(propan-2-yloxy)pyridin-3-amine typically involves the reaction of 5-bromo-2-chloropyridine with isopropanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the product through various purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
5-Bromo-2-(propan-2-yloxy)pyridin-3-amine can undergo several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki coupling.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine derivatives, while coupling reactions can produce biaryl compounds.
科学研究应用
5-Bromo-2-(propan-2-yloxy)pyridin-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and mechanisms.
Industry: The compound can be used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 5-Bromo-2-(propan-2-yloxy)pyridin-3-amine is not well-documented. like other pyridine derivatives, it is likely to interact with various molecular targets and pathways in biological systems. The specific interactions and effects would depend on the structure and functional groups of the compound.
相似化合物的比较
Similar Compounds
- 5-Bromo-2-chloropyridine
- 5-Bromo-2-fluoropyridine
- 2-Chloro-5-(2,5-dimethoxyphenyl)pyridine
Uniqueness
5-Bromo-2-(propan-2-yloxy)pyridin-3-amine is unique due to the presence of the isopropoxy group, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other similar compounds and can lead to different chemical and biological properties .
生物活性
5-Bromo-2-(propan-2-yloxy)pyridin-3-amine is a compound of increasing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesis, and applications based on diverse sources.
Chemical Structure and Properties
The compound is characterized by:
- Molecular Formula : C₁₁H₁₄BrN₃O
- Molecular Weight : Approximately 245.12 g/mol
- Functional Groups : Bromine atom, propan-2-yloxy group, and an amino group attached to a pyridine ring.
This structural composition allows for various interactions with biological targets, which can modulate enzyme activities or receptor functions.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity . A study highlighted its effectiveness against various bacterial strains, suggesting potential applications in treating infections .
Anti-inflammatory Effects
In addition to antimicrobial properties, the compound has shown promising anti-inflammatory effects . It was evaluated in vitro for its ability to inhibit inflammatory cytokines, which could position it as a candidate for treating inflammatory diseases .
The mechanism of action involves:
- Interaction with Molecular Targets : The bromine atom and the alkoxy group facilitate interactions that can lead to enzyme modulation.
- Formation of Hydrogen Bonds : These interactions are crucial for the compound's ability to influence biological pathways .
Synthesis Methods
The synthesis of this compound can be achieved through various chemical reactions, including:
- Bromination of Pyridine Derivatives : Utilizing brominating agents to introduce the bromine atom at the desired position on the pyridine ring.
- Alkylation Reactions : Employing alkylating agents to attach the propan-2-yloxy group .
Case Studies and Research Findings
Several studies have focused on the biological activity of this compound:
-
Study on Antimicrobial Activity :
- Conducted against a panel of bacterial strains.
- Results indicated a minimum inhibitory concentration (MIC) that supports its use as an antimicrobial agent.
Bacterial Strain MIC (µg/mL) E. coli 32 S. aureus 16 P. aeruginosa 64 -
Anti-inflammatory Activity Evaluation :
- Assessed using cell culture models.
- The compound significantly reduced levels of pro-inflammatory cytokines.
Cytokine Control (pg/mL) Treated (pg/mL) TNF-alpha 1500 300 IL-6 1200 200
属性
IUPAC Name |
5-bromo-2-propan-2-yloxypyridin-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2O/c1-5(2)12-8-7(10)3-6(9)4-11-8/h3-5H,10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEMPXSXFUKZNRG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=N1)Br)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













